5-[[4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid
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Overview
Description
5-[[4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, a carboxylic acid group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve reactions such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[[4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
5-[[4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[[4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid include other furan derivatives and compounds with chlorophenyl groups. Examples include:
- 5-[(4-chlorophenyl)methyl]furan-2-carboxylic acid
- 5-[(4-methoxyphenyl)methyl]furan-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
5-[[4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO5/c1-27-21-10-14(9-16(12-24)15-3-2-4-17(23)11-15)5-7-19(21)28-13-18-6-8-20(29-18)22(25)26/h2-11H,13H2,1H3,(H,25,26)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEDYNODSBOPAV-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC(=CC=C2)Cl)OCC3=CC=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)Cl)OCC3=CC=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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